molecular formula C15H15N3O5 B11465838 4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11465838
M. Wt: 317.30 g/mol
InChI Key: AMEAWJGRZRJMDF-UHFFFAOYSA-N
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Description

4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzodioxole ring fused with a pyrazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with methylene chloride in the presence of a base such as potassium carbonate.

    Introduction of the Pyrazolopyridine Moiety: The pyrazolopyridine moiety can be introduced through a cyclization reaction involving appropriate precursors such as hydrazine and pyridine derivatives.

    Final Coupling Reaction: The final step involves coupling the benzodioxole ring with the pyrazolopyridine moiety under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of the benzodioxole and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H15N3O5/c1-20-12-8(3-10-13(14(12)21-2)23-6-22-10)7-4-11(19)17-15-9(7)5-16-18-15/h3,5,7H,4,6H2,1-2H3,(H2,16,17,18,19)

InChI Key

AMEAWJGRZRJMDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3C=NN4)OCO2)OC

Origin of Product

United States

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